
(S)-Di-tert-butyl 2-hydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Di-tert-butyl 2-hydroxysuccinate is a chemical compound that belongs to the class of hydroxysuccinic acid derivatives It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Di-tert-butyl 2-hydroxysuccinate typically involves the esterification of (S)-2-hydroxysuccinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid-functionalized silica, can facilitate the esterification process, allowing for easy separation and reuse of the catalyst . This method not only improves the overall efficiency but also reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Di-tert-butyl 2-hydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of di-tert-butyl 2-oxosuccinate.
Reduction: The compound can be reduced to form di-tert-butyl 2-hydroxysuccinate alcohol.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products Formed
Oxidation: Di-tert-butyl 2-oxosuccinate.
Reduction: Di-tert-butyl 2-hydroxysuccinate alcohol.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
(S)-Di-tert-butyl 2-hydroxysuccinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Di-tert-butyl 2-hydroxysuccinate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. Additionally, the compound’s structure allows it to modulate oxidative stress and inflammatory responses, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
®-Di-tert-butyl 2-hydroxysuccinate: The enantiomer of (S)-Di-tert-butyl 2-hydroxysuccinate, with similar chemical properties but different biological activity.
Di-tert-butyl 2-oxosuccinate: An oxidized derivative with distinct reactivity and applications.
Di-tert-butyl 2-hydroxysuccinate alcohol: A reduced form with different chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different pharmacological effects compared to its enantiomer and other derivatives, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ditert-butyl (2S)-2-hydroxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINKKVHSVSLTAV-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
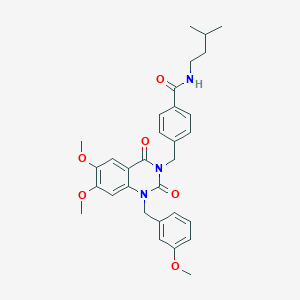
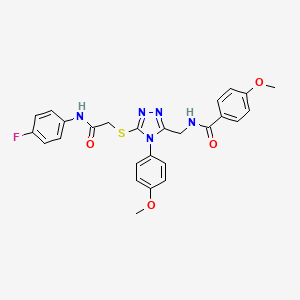
![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)
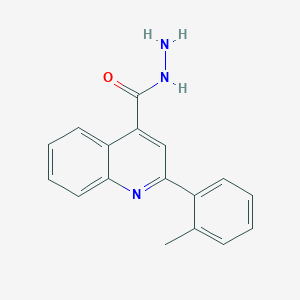
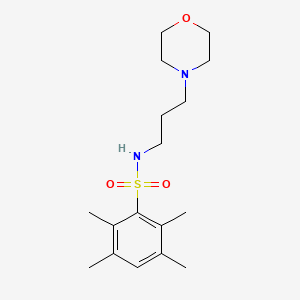
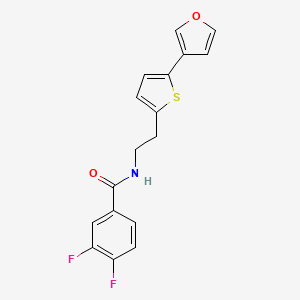
![N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2646521.png)
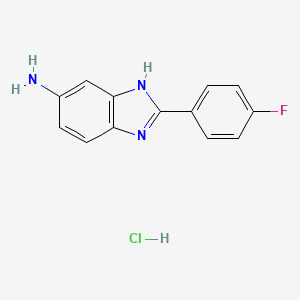
![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2646524.png)
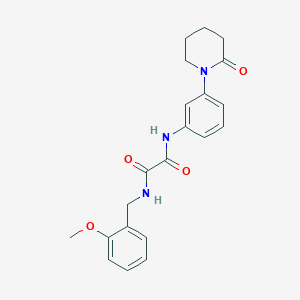
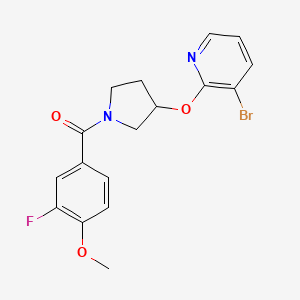
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)
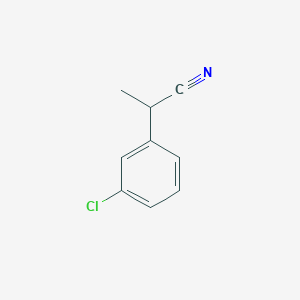
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2646531.png)
